{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid
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Overview
Description
{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and a cyclohexylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the attachment of the cyclohexylacetic acid moiety. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
Bromine Compounds: Compounds containing bromine, which can exhibit similar reactivity patterns.
Uniqueness
{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23FN2O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[1-[[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H23FN2O3S/c1-13-17(27-19(23-13)14-7-3-4-8-15(14)21)18(26)22-12-20(11-16(24)25)9-5-2-6-10-20/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
YYHXTCDYAKHZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
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